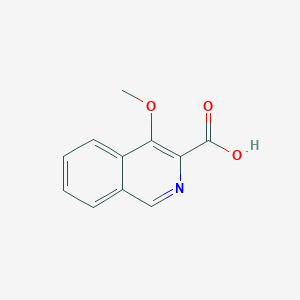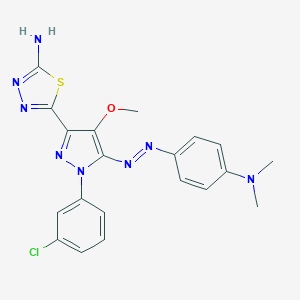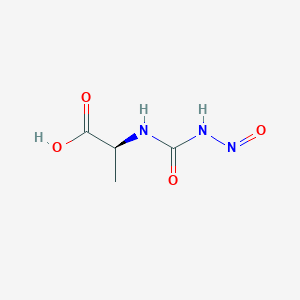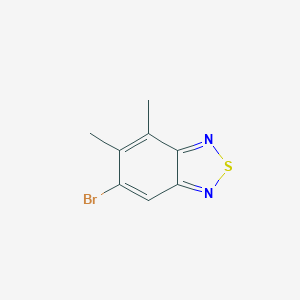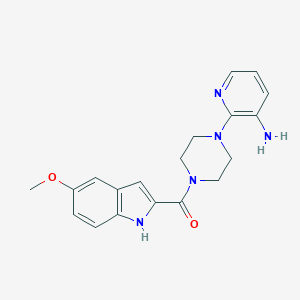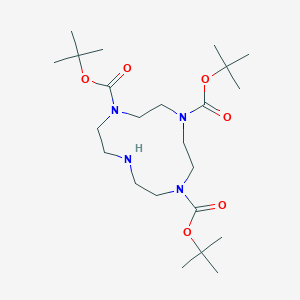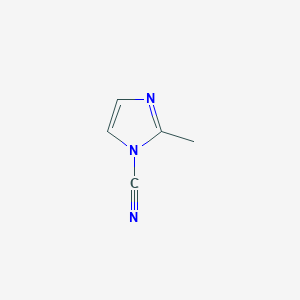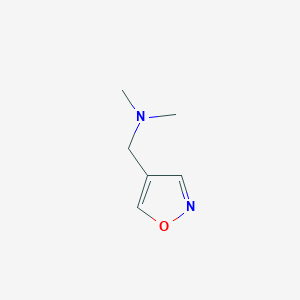
1-(isoxazol-4-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(isoxazol-4-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of isoxazole derivatives. It has been studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine is not fully understood. However, it has been suggested that it may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. It may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemische Und Physiologische Effekte
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to increase the activity of antioxidant enzymes, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(isoxazol-4-yl)-N,N-dimethylmethanamine in lab experiments is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(isoxazol-4-yl)-N,N-dimethylmethanamine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-chloro-3-nitroisoxazole with N,N-dimethylamine in the presence of a reducing agent such as zinc. The resulting product is then treated with hydrochloric acid to yield 1-(isoxazol-4-yl)-N,N-dimethylmethanamine.
Wissenschaftliche Forschungsanwendungen
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
173850-44-7 |
|---|---|
Produktname |
1-(isoxazol-4-yl)-N,N-dimethylmethanamine |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-8(2)4-6-3-7-9-5-6/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
NODDZPVPGOQWFJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CON=C1 |
Kanonische SMILES |
CN(C)CC1=CON=C1 |
Synonyme |
4-Isoxazolemethanamine,N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



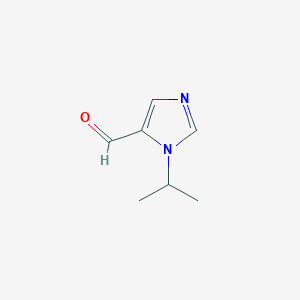

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
